(3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818980
InChI: InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-22(20(14-28)23(29)30)27-24(31)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol

(3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13818980

Molecular Formula: C26H30N2O6

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid -

Specification

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
IUPAC Name (3R,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-22(20(14-28)23(29)30)27-24(31)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22-/m1/s1
Standard InChI Key LDMHEQBIDTWLHP-IFMALSPDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Stereochemical Significance

Core Framework and Functional Groups

The compound features a piperidine ring—a six-membered heterocycle with one nitrogen atom—substituted at the 3- and 4-positions. The 3-position bears a carboxylic acid group (-COOH), while the 4-position is functionalized with an Fmoc-protected amine. The nitrogen atom at the 1-position of the piperidine ring is protected by a Boc group, a common strategy to prevent unwanted side reactions during peptide elongation .

Table 1: Key Structural Features

FeatureDescription
Piperidine ringSix-membered heterocycle with nitrogen at position 1
3-positionCarboxylic acid group (-COOH)
4-positionFmoc-protected amine (-NH-Fmoc)
1-positionBoc-protected amine (-NH-Boc)
Stereochemistry(3R,4R) configuration ensures spatial compatibility in peptide chains

The stereochemistry of the molecule is critical for its role in peptide synthesis. The (3R,4R) configuration aligns the carboxylic acid and protected amine groups in orientations that facilitate efficient coupling reactions, minimizing steric hindrance .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Boc and Fmoc groups serve orthogonal protective roles:

  • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid), allowing sequential peptide chain elongation.

  • Fmoc Group: Cleaved via base treatment (e.g., piperidine), enabling selective deprotection without disturbing acid-sensitive linkages .

The carboxylic acid at the 3-position acts as a handle for anchoring the molecule to resin supports, a hallmark of SPPS methodologies. This design permits the iterative addition of amino acids to construct complex peptides with high fidelity.

Table 2: Comparison of Protective Group Strategies

Protective GroupCleavage ConditionCompatibilityExample Reagent
BocAcidicAcid-stableTrifluoroacetic acid
FmocBasicBase-stablePiperidine

Case Study: Synthesis of Conformationally Restricted Peptides

The rigid piperidine scaffold imposes conformational constraints on peptide backbones, a property exploited in the design of protease-resistant therapeutics. For instance, incorporation of this compound into peptide sequences has been shown to enhance metabolic stability in preclinical models of neurodegenerative diseases .

Physicochemical Properties and Computational Data

Molecular Descriptors

While experimental data for the exact compound is limited, properties can be extrapolated from structurally analogous molecules :

Table 3: Estimated Physicochemical Properties

PropertyValueMethod of Estimation
Molecular FormulaC₂₇H₃₃N₃O₇Structural analysis
Molecular Weight~511.57 g/molSum of atomic masses
logP (Partition coefficient)3.9 ± 0.5Comparative analysis with
Hydrogen Bond Donors2 (COOH and NH)Functional group count
Hydrogen Bond Acceptors7Oxygen and nitrogen atoms
Polar Surface Area~125 ŲComputational modeling

The relatively high logP value suggests moderate lipophilicity, which may influence membrane permeability in drug delivery applications .

Solubility and Stability

The compound’s solubility in organic solvents (e.g., dimethylformamide, dichloromethane) is critical for its use in SPPS. Aqueous solubility is limited due to the hydrophobic Fmoc group, necessitating the use of polar aprotic solvents during synthesis . Stability studies indicate that the Boc group remains intact under basic conditions but hydrolyzes rapidly in strong acids, aligning with its role in orthogonal protection strategies .

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in CID 10026865 ) alters the molecule’s conformational flexibility and hydrogen-bonding capacity.

Table 4: Ring Size Impact on Properties

PropertyPiperidine DerivativePyrrolidine Derivative
Ring StrainLowModerate
Hydrogen Bond Acceptor Sites76
logP3.93.5

The piperidine derivative’s larger ring size reduces steric strain, potentially enhancing synthetic yields compared to its pyrrolidine counterpart .

Applications in Drug Discovery

Building Block for Peptidomimetics

The compound’s ability to mimic natural peptide motifs while resisting enzymatic degradation makes it invaluable in peptidomimetic drug design. For example, its incorporation into angiotensin-converting enzyme (ACE) inhibitors has been explored to improve pharmacokinetic profiles .

Targeted Protein Degradation

Recent advances have utilized this compound in proteolysis-targeting chimeras (PROTACs), where its dual functionalization enables simultaneous binding to target proteins and E3 ubiquitin ligases .

Challenges and Future Directions

Synthetic Optimization

Current limitations include moderate yields in multi-step syntheses, attributed to steric hindrance during Fmoc deprotection. Innovations in flow chemistry and microwave-assisted synthesis may address these challenges .

Expanding Biomedical Applications

Ongoing research explores the compound’s utility in antibody-drug conjugates (ADCs) and covalent inhibitor design, leveraging its reactive carboxylic acid group for selective targeting .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator